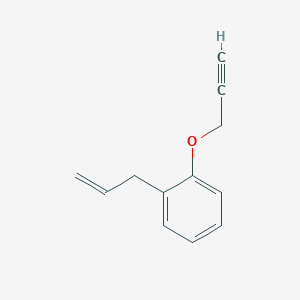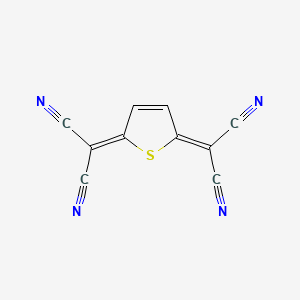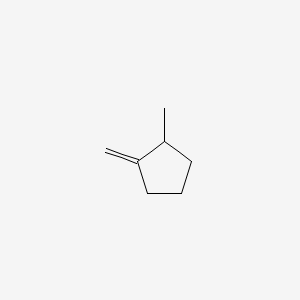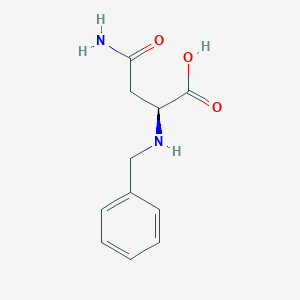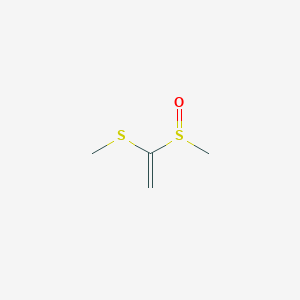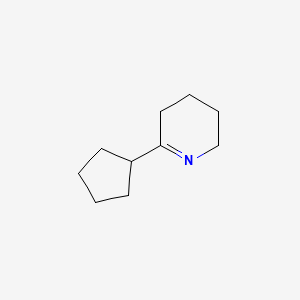
6-Cyclopentyl-2,3,4,5-tetrahydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclopentyl-2,3,4,5-tetrahydropyridine is a heterocyclic compound that belongs to the class of tetrahydropyridines. These compounds are characterized by a six-membered ring containing one nitrogen atom and five carbon atoms, with varying degrees of hydrogenation. The cyclopentyl group attached to the tetrahydropyridine ring adds to its structural uniqueness and potential biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopentyl-2,3,4,5-tetrahydropyridine can be achieved through several methods. One common approach involves the partial reduction of pyridinium salts. For instance, the treatment of N-methylpyridinium with borohydride reagents yields 1-methyl-1,2,3,6-tetrahydropyridine . Another method includes the use of ring-closing olefin metathesis to establish the tetrahydropyridine ring system .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-Cyclopentyl-2,3,4,5-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: It can be reduced to form fully saturated piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include pyridine derivatives, piperidine derivatives, and various substituted tetrahydropyridines .
Aplicaciones Científicas De Investigación
6-Cyclopentyl-2,3,4,5-tetrahydropyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-Cyclopentyl-2,3,4,5-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For example, it can cross the blood-brain barrier and interact with monoamine oxidase B (MAO-B) enzymes, leading to the formation of neurotoxic metabolites . This interaction is significant in the study of neurodegenerative diseases like Parkinson’s disease .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-Cyclopentyl-2,3,4,5-tetrahydropyridine include:
- 1,2,3,4-Tetrahydropyridine
- 1,2,3,6-Tetrahydropyridine
- 2,3,4,5-Tetrahydropyridine
Uniqueness
The uniqueness of this compound lies in its cyclopentyl substitution, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various scientific research applications .
Propiedades
Número CAS |
51616-98-9 |
|---|---|
Fórmula molecular |
C10H17N |
Peso molecular |
151.25 g/mol |
Nombre IUPAC |
6-cyclopentyl-2,3,4,5-tetrahydropyridine |
InChI |
InChI=1S/C10H17N/c1-2-6-9(5-1)10-7-3-4-8-11-10/h9H,1-8H2 |
Clave InChI |
ISCWFCHEACSCPB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C2=NCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(2-Ethoxy-2-oxoethyl)piperazin-1-yl]-4-oxo-4-phenylbutanoic acid](/img/structure/B14668901.png)
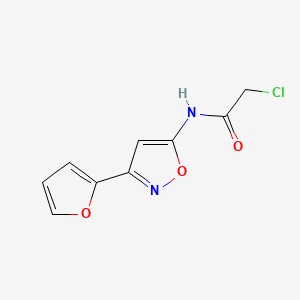
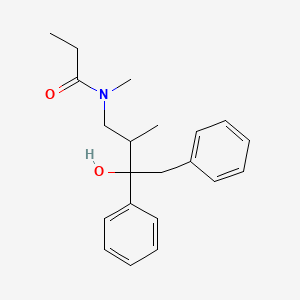
![Morpholine, 4-[4-(4-methoxyphenyl)-1,4-dioxobutyl]-](/img/structure/B14668926.png)
